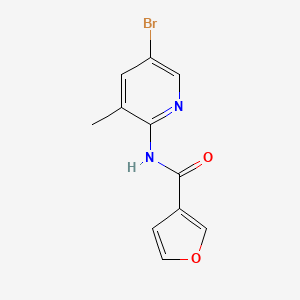![molecular formula C17H23N3O2S B7631095 N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline, commonly known as DTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DTTP is a pyrazole derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
DTTP works by reacting with ROS to produce a fluorescent product that can be detected using fluorescence microscopy or spectroscopy. The reaction between DTTP and ROS involves the oxidation of the thiol group in DTTP, which results in the formation of a highly fluorescent compound.
Biochemical and physiological effects:
DTTP has been shown to have minimal toxicity and does not interfere with cellular processes, making it an ideal tool for studying ROS in cells. Additionally, DTTP has been used to study the role of ROS in various physiological processes, including apoptosis, autophagy, and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DTTP in lab experiments is its high specificity for ROS, which allows for accurate detection of ROS in cells. Additionally, DTTP is easy to use and does not require any specialized equipment. However, one of the limitations of DTTP is its short half-life, which can limit its use in long-term experiments.
Future Directions
DTTP has shown significant potential in the study of ROS in cells, and future research could focus on developing new derivatives of DTTP with improved properties, such as longer half-life and increased sensitivity. Additionally, DTTP could be used in the development of new therapies for diseases associated with ROS, such as cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of DTTP in scientific research and its applications in medicine.
Synthesis Methods
DTTP is synthesized through a multi-step reaction process that involves the use of various reagents and solvents. The synthesis process starts with the reaction of 1,1-dioxothiolan-3-yl hydrazine with 4-bromomethylpyrazole in the presence of a base. The resulting product is then reacted with N,N-dimethylaniline and trimethylsilyl chloride to obtain DTTP.
Scientific Research Applications
DTTP has been used extensively in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling and immune response. However, the overproduction of ROS can lead to oxidative stress, which is associated with various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-13-4-5-14(2)17(8-13)19(3)10-15-9-18-20(11-15)16-6-7-23(21,22)12-16/h4-5,8-9,11,16H,6-7,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSXMNQDAJZKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C)CC2=CN(N=C2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)

![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)

![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)


![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)
![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)
